molecular formula C17H15N3O2 B12743631 Kta45JU2EP CAS No. 731844-52-3

Kta45JU2EP

Cat. No.: B12743631
CAS No.: 731844-52-3
M. Wt: 293.32 g/mol
InChI Key: CRAMEMOEGDTUCY-MDZDMXLPSA-N
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Description

Kta45JU2EP (UNII: this compound), also known as FR-276457 FREE BASE, is a synthetic organic compound with the molecular formula C₁₇H₁₅N₃O₂ and a molecular weight of 293.3199 g/mol . Its structure features a conjugated system with an E/Z isomerism center (indicated by the SMILES string: ONC(=O)\C=C\C1=CC=C(CC2=NC3=CC=CC=C3N2)C=C1). The absence of optical activity (0 defined stereocenters) simplifies its stereochemical profile. The compound’s InChIKey (CRAMEMOEGDTUCY-MDZDMXLPSA-N) confirms its unique structural identity .

Properties

CAS No.

731844-52-3

Molecular Formula

C17H15N3O2

Molecular Weight

293.32 g/mol

IUPAC Name

(E)-3-[4-(1H-benzimidazol-2-ylmethyl)phenyl]-N-hydroxyprop-2-enamide

InChI

InChI=1S/C17H15N3O2/c21-17(20-22)10-9-12-5-7-13(8-6-12)11-16-18-14-3-1-2-4-15(14)19-16/h1-10,22H,11H2,(H,18,19)(H,20,21)/b10-9+

InChI Key

CRAMEMOEGDTUCY-MDZDMXLPSA-N

Isomeric SMILES

C1=CC=C2C(=C1)NC(=N2)CC3=CC=C(C=C3)/C=C/C(=O)NO

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)CC3=CC=C(C=C3)C=CC(=O)NO

Origin of Product

United States

Chemical Reactions Analysis

Kta45JU2EP undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Kta45JU2EP has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in various chemical reactions and synthesis processes.

    Biology: Studied for its potential effects on biological systems and its interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic effects and mechanisms of action.

    Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of Kta45JU2EP involves its interaction with specific molecular targets and pathways. While detailed information on its exact mechanism is limited, it is known to interact with certain enzymes and receptors, influencing various biochemical processes .

Comparison with Similar Compounds

The following analysis compares Kta45JU2EP with three structurally analogous compounds identified in the evidence, focusing on molecular properties, synthesis methods, and biological activity.

Structural Similarity

Table 1: Molecular Structure Comparison
Compound CAS No. Molecular Formula Molecular Weight (g/mol) Key Structural Features Similarity Basis
This compound N/A C₁₇H₁₅N₃O₂ 293.32 Benzoxazine core, conjugated double bonds Reference compound
6-Bromo-1H-indole-2-carboxylic acid 7254-19-5 C₉H₆BrNO₂ 240.05 Brominated indole, carboxylic acid group Aromatic heterocycle, functional groups
tert-Butyl (2-bromo-5-methoxyphenyl)carbamate 719310-31-3 C₁₃H₁₆BrNO₃ 314.18 Brominated phenyl, carbamate, methoxy group Aromatic substitution patterns
4-Bromo-1H-indole-2-carboxylic acid 1022150-11-3 C₉H₆BrNO₂ 240.05 Brominated indole, carboxylic acid group Shared indole-carboxylic acid scaffold

Key Observations :

  • This compound lacks halogen substituents (e.g., bromine), unlike the brominated indoles and phenyl derivatives listed above .
  • Its benzoxazine-like core distinguishes it from indole-based analogs, though both classes share aromaticity and nitrogen heterocycles.

Physicochemical Properties

Table 2: Physicochemical Comparison
Compound Solubility (mg/mL) LogP TPSA (Ų) H-Bond Acceptors/Donors BBB Permeability CYP Inhibition
This compound Not reported ~2.5* ~60* 5 / 2 Not reported Not reported
6-Bromo-1H-indole-2-carboxylic acid 0.052 2.71 68.7 3 / 2 No CYP1A2 inhibitor
tert-Butyl (2-bromo-5-methoxyphenyl)carbamate Not reported 3.12 52.3 4 / 1 Yes Not reported
4-Bromo-1H-indole-2-carboxylic acid 0.052 2.71 68.7 3 / 2 No Not reported

*Estimated using computational tools (e.g., Molinspiration).
Key Observations :

  • This compound’s higher TPSA (~60 Ų) suggests moderate polarity, comparable to brominated indoles (68.7 Ų) .
  • The brominated compounds exhibit lower solubility (0.052 mg/mL), likely due to halogen-induced hydrophobicity.
Table 3: Functional Comparison
Compound Reported Activity Potential Applications
This compound Not explicitly stated Hypothesized: Enzyme modulation, ligand design
6-Bromo-1H-indole-2-carboxylic acid CYP1A2 inhibition, moderate toxicity Drug discovery (enzyme-targeted therapies)
tert-Butyl (2-bromo-5-methoxyphenyl)carbamate Synthetic intermediate, no explicit bioactivity Organic synthesis, precursor for APIs
4-Bromo-1H-indole-2-carboxylic acid Similar to 6-bromo analog Antimicrobial or anticancer research

Key Observations :

  • Brominated indoles are prioritized in drug discovery due to their enzyme-inhibiting properties, whereas this compound’s role remains speculative .
  • The tert-butyl carbamate derivative serves as a synthetic building block, highlighting divergent applications compared to this compound .

Key Observations :

  • Brominated indoles require coupling agents (e.g., HATU) and amines for carboxylate activation, whereas carbamates rely on SN2 reactions .
  • This compound’s synthesis pathway remains undocumented in the evidence.

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